![molecular formula C12H15ClO4 B14390271 Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol CAS No. 89414-49-3](/img/structure/B14390271.png)
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol is a complex organic compound that combines the properties of acetic acid with a substituted phenylmethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol typically involves multiple steps, starting with the preparation of the substituted phenylmethanol. This can be achieved through the chlorination of a suitable precursor, followed by methoxylation. The final step involves the esterification of the phenylmethanol derivative with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. The use of high-purity reagents and solvents is crucial to obtain a product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chlorovinyl group to an ethyl group, altering the compound’s properties.
Substitution: The chlorine atom in the chlorovinyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 2-(1-chloroethenyl)-5-methoxybenzaldehyde or 2-(1-chloroethenyl)-5-methoxybenzoic acid.
Reduction: Formation of 2-(1-ethenyl)-5-methoxyphenylmethanol.
Substitution: Formation of 2-(1-hydroxyethenyl)-5-methoxyphenylmethanol or 2-(1-aminoethenyl)-5-methoxyphenylmethanol.
Applications De Recherche Scientifique
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol involves its interaction with various molecular targets. The compound’s reactive groups can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;[2-(1-bromoethenyl)-5-methoxyphenyl]methanol: Similar structure but with a bromine atom instead of chlorine.
Acetic acid;[2-(1-chloroethenyl)-5-ethoxyphenyl]methanol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of a chlorovinyl group and a methoxyphenylmethanol moiety in acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol provides distinct chemical reactivity and potential applications that are not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89414-49-3 |
|---|---|
Formule moléculaire |
C12H15ClO4 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C10H11ClO2.C2H4O2/c1-7(11)10-4-3-9(13-2)5-8(10)6-12;1-2(3)4/h3-5,12H,1,6H2,2H3;1H3,(H,3,4) |
Clé InChI |
XFPLVCZPJBKGAT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=CC(=C(C=C1)C(=C)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
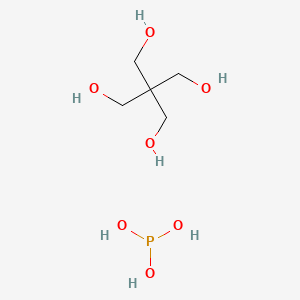
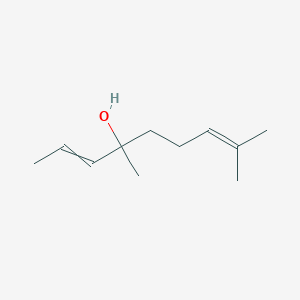
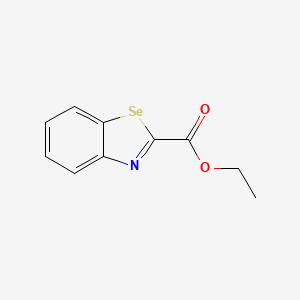

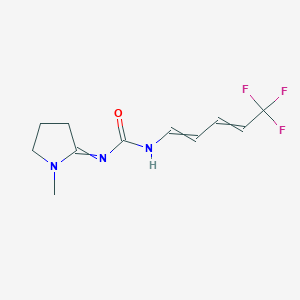
![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
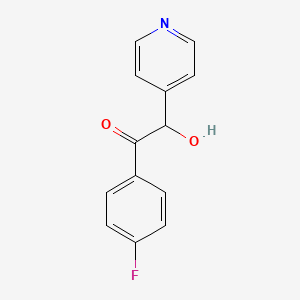
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)



![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)

